2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide
Overview
Description
“2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide” is a chemical compound with the empirical formula C8H7Cl2NO2 and a molecular weight of 220.05 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” has been characterized by X-ray diffraction analysis . The compound crystallizes in the monoclinic space group C2/c . More detailed information about its molecular structure would require further investigation.Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its empirical formula is C8H7Cl2NO2 and it has a molecular weight of 220.05 . Further details about its physical and chemical properties would require additional research.Scientific Research Applications
Crystal Structure Analysis
The compound 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide has been analyzed for its crystal structure and molecular formations. For instance, the study by Davis and Healy (2010) explored the synthesis of a similar compound, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, which is part of a combinatorial library based on fungal natural products. This research revealed details about its crystalline structure, including torsion angles and hydrogen bonds (Davis & Healy, 2010).
Chemical Synthesis and Interaction
The synthesis and interactions of compounds related to this compound have been a subject of interest in chemical research. Nikonov et al. (2016) synthesized N-(2-(trimethylsilyloxy)phenyl)acetamide, which shares a similar chemical structure, to investigate its NMR spectroscopy, X-ray analysis, and other structural aspects (Nikonov et al., 2016).
Metabolic Pathways
Studies like that of Coleman et al. (2000) have examined the metabolic pathways of chloroacetamide herbicides, which include compounds structurally related to this compound. These investigations provide insights into the metabolism of these compounds in human and rat liver microsomes, thus contributing to the understanding of their biological activities (Coleman et al., 2000).
Crystal and Molecular Structures
Research by Chi et al. (2018) explored the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid. This study provided detailed insights into the compound's crystal packing and non-covalent interactions (Chi et al., 2018).
Antimalarial Activity
Investigations into antimalarial activity have included the synthesis of compounds related to this compound. Werbel et al. (1986) synthesized a series of compounds for antimalarial activity studies, which helps in understanding the potential therapeutic applications of these compounds (Werbel et al., 1986).
Future Directions
The future directions for research on “2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide” could include further investigation into its synthesis, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential biological activities could be explored further, given the wide range of activities observed in similar compounds .
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Similar compounds have been known to form hydrogen bonds with their targets . These interactions can lead to changes in the target’s function, but the specifics for this compound are yet to be determined.
properties
IUPAC Name |
2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c9-4-8(13)11-6-3-5(10)1-2-7(6)12/h1-3,12H,4H2,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOWGURRHAVIBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248640 | |
Record name | 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35588-38-6 | |
Record name | 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35588-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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